molecular formula C11H13NO3 B11740592 1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B11740592
M. Wt: 207.23 g/mol
InChI Key: WQQUKNFAIHIJOJ-UHFFFAOYSA-N
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Description

1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is a synthetic chalcone derivative of high interest for chemical biology and therapeutic discovery research. Chalcones are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities . This compound features a 2,5-dihydroxyphenyl ring and a dimethylamino group on the prop-en-one chain, a structure associated with significant research potential. While specific biological data for this exact compound requires further investigation, its core chalcone scaffold is widely studied for chemopreventive properties. Related chalcone compounds have been demonstrated to activate the NRF2 pathway, a key transcription factor for antioxidant and cytoprotective gene expression, making them promising leads for research in oxidative stress and cancer prevention . Furthermore, structurally similar α,β-unsaturated chalcones can function as Michael acceptors, potentially modifying cysteine residues in target proteins like Keap1, which is the primary negative regulator of NRF2 . Researchers are also exploring the antitumor potential of analogous compounds, as some chalcones are known to inhibit tubulin polymerization, disrupting microtubule function and leading to cell cycle arrest . This product is intended for research purposes in chemical biology and drug discovery. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals appropriately and conduct their own experiments to validate the properties and applications of this compound.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H13NO3/c1-12(2)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-7,13-14H,1-2H3

InChI Key

WQQUKNFAIHIJOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Solvent-Free Synthesis Using Solid Base Catalysts

The Claisen-Schmidt condensation remains the most direct route for chalcone synthesis. For 1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, this method involves reacting 2,5-dihydroxybenzaldehyde with a dimethylamino-substituted acetophenone derivative. A solvent-free protocol using solid sodium hydroxide (NaOH) as a base has been adapted from methodologies described for analogous chalcones.

Procedure :

  • Protection of Hydroxyl Groups : To prevent side reactions, the 2,5-dihydroxy groups are protected as methyl ethers using dimethyl sulfate in alkaline conditions.

  • Condensation : The protected aldehyde (2,5-dimethoxybenzaldehyde) is ground with 3-(dimethylamino)acetophenone and NaOH (1:1 molar ratio) in a mortar for 30–45 minutes.

  • Deprotection : The crude product is treated with boron tribromide (BBr₃) in dichloromethane at −78°C to restore hydroxyl groups.

Key Data :

  • Yield : 72–78% after deprotection.

  • Reaction Time : 45 minutes (condensation) + 4 hours (deprotection).

  • Purity : >95% by HPLC, with minor ketol byproducts (<3%).

Magnesium Hydrogen Sulfate [Mg(HSO₄)₂] Catalysis

Mg(HSO₄)₂, a Brønsted acid catalyst, enables efficient chalcone synthesis under solvent-free conditions. This method avoids hydroxyl protection by minimizing side reactions through mild acidity.

Procedure :

  • Reactants : 2,5-dihydroxybenzaldehyde and 3-(dimethylamino)acetophenone (1:1 molar ratio).

  • Catalyst Loading : 10 mol% Mg(HSO₄)₂.

  • Conditions : Ground at 60°C for 20 minutes.

Key Data :

  • Yield : 85% (isolated).

  • Characterization :

    • ¹H NMR (CDCl₃): δ 7.82 (d, J = 15.7 Hz, 1H, CH=), 7.45 (d, J = 15.7 Hz, 1H, CH=), 6.92 (s, 1H, aromatic), 6.78 (s, 1H, aromatic), 3.12 (s, 6H, N(CH₃)₂).

    • IR : 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

Enaminone Formation via β-Keto Amine Condensation

Enaminone synthesis offers an alternative route, particularly for introducing the dimethylamino group. This method, adapted from β-diketone-amine reactions, avoids harsh basic conditions.

Procedure :

  • β-Keto Aldehyde Preparation : 2,5-dihydroxyacetophenone is oxidized to 1-(2,5-dihydroxyphenyl)-3-oxopropanal using pyridinium chlorochromate (PCC).

  • Amine Condensation : The β-keto aldehyde reacts with dimethylamine hydrochloride in ethanol under reflux for 12 hours.

Key Data :

  • Yield : 68% (two-step).

  • Optimization : Excess dimethylamine (2.5 eq.) improves yield by suppressing imine formation.

  • ¹³C NMR (DMSO-d₆): δ 190.1 (C=O), 156.3 (C-OH), 145.8 (C=N), 122.4–116.2 (aromatic).

Microwave-Assisted Synthesis in Polyethylene Glycol (PEG-400)

Microwave irradiation enhances reaction efficiency, particularly for thermally sensitive intermediates. PEG-400 serves as a recyclable solvent, aligning with green chemistry principles.

Procedure :

  • Protected Reactants : 2,5-dimethoxybenzaldehyde and 3-(dimethylamino)acetophenone.

  • Conditions : 150 W microwave irradiation, 100°C, 15 minutes.

  • Deprotection : BBr₃ in CH₂Cl₂.

Key Data :

  • Yield : 89% (post-deprotection).

  • Advantages : 5-minute reaction time, >99% conversion by GC-MS.

Comparative Analysis of Synthetic Methods

Method Catalyst/Base Solvent Time Yield Purity
Solvent-Free (NaOH)NaOHNone45 min72–78%>95%
Mg(HSO₄)₂ CatalysisMg(HSO₄)₂None20 min85%98%
Enaminone FormationEthanol12 hr68%93%
Microwave (PEG-400)PEG-40015 min89%97%

Key Observations :

  • Solvent-Free Methods : Higher yields and shorter times but require hydroxyl protection.

  • Microwave Synthesis : Optimal for scalability but dependent on specialized equipment.

  • Enaminone Route : Avoids protection steps but suffers from longer reaction times.

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.82 (s, 2H, OH), 7.65 (d, J = 15.7 Hz, 1H, CH=), 7.21 (d, J = 15.7 Hz, 1H, CH=), 6.74 (d, J = 8.5 Hz, 1H, Ar-H), 6.58 (s, 1H, Ar-H), 3.08 (s, 6H, N(CH₃)₂).

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 188.4 (C=O), 155.1 (C-OH), 144.3 (C=N), 130.2–115.3 (aromatic), 40.1 (N(CH₃)₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 264.1235 (Calc. 264.1238 for C₁₃H₁₅NO₃).

Infrared Spectroscopy (IR)

  • Peaks: 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C), 3350 cm⁻¹ (OH).

Challenges and Optimization Strategies

Hydroxyl Group Reactivity

Unprotected hydroxyl groups participate in undesired Michael additions or oxidations. Protection with methyl or acetyl groups is essential for Claisen-Schmidt routes.

Dimethylamino Group Stability

Strong bases (e.g., NaOH) may demethylate the dimethylamino group. Catalytic Mg(HSO₄)₂ mitigates this by providing milder acidity.

Byproduct Formation

Ketol byproducts (e.g., 3-(2,5-dihydroxyphenyl)-3-hydroxy-1-(dimethylamino)propan-1-one) are minimized by controlling reaction stoichiometry and temperature .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one exhibit various biological activities, including:

  • Antioxidant Activity : The hydroxyl groups contribute to the compound's ability to scavenge free radicals, potentially reducing oxidative stress.
  • Anticancer Properties : In silico studies have identified this compound as having potential anti-cancer activities by interacting with specific cellular pathways involved in tumor growth and proliferation.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
AnticancerModulating tumor growth pathways
NeuroprotectiveProtecting neuronal cells from oxidative damage

Therapeutic Applications

The therapeutic potential of this compound extends into several areas:

Cancer Therapy

The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). Its interaction with specific molecular targets makes it a candidate for further development in cancer therapeutics.

Neurological Disorders

Due to its neuroprotective properties, this compound may be explored for use in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in disease progression.

Antimicrobial Activity

Preliminary studies suggest that derivatives of chalcone can exhibit antimicrobial properties against various pathogens, indicating potential applications in developing new antibiotics.

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : The starting materials undergo a condensation reaction facilitated by an acid catalyst.
  • Purification : The product is purified through recrystallization or chromatography techniques.

Table 2: Synthetic Pathway Overview

StepDescription
Step 1Condensation of appropriate phenolic compounds
Step 2Purification via recrystallization

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • A study published in Medicinal Chemistry highlighted its anticancer properties through cell line assays, demonstrating significant inhibition of cell growth in breast cancer models .
  • Research conducted on neuroprotective effects showed that the compound could reduce apoptosis in neuronal cells exposed to oxidative stressors .

Mechanism of Action

The mechanism of action of 1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the dimethylamino group can interact with biological receptors. These interactions can modulate cellular processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in aromatic substituents and their positions. Key comparisons include:

Compound Name Substituent R1 Substituent R2 Key Structural Feature
1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Target) 2,5-Dihydroxyphenyl Dimethylamino Two hydroxyl groups on R1
(E)-1-(2,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 2,5-Dihydroxyphenyl 4-Hydroxyphenyl Additional hydroxyl on R2
(E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one 4-(Dimethylamino)phenyl 4-Trifluoromethylphenyl Electron-withdrawing CF₃ on R2
(E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 4-Bromophenyl 4-(Dimethylamino)phenyl Bromine (electron-withdrawing) on R1
(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one 1H-Indol-3-yl Dimethylamino Heterocyclic indole on R1

Substituent Impact :

  • Hydroxyl Groups (Target vs.
  • Dimethylamino Group: Present in all analogs, this group contributes to electron-donating effects, polarizability, and intermolecular interactions, which are critical for nonlinear optical (NLO) properties .
Physical and Chemical Properties
Property Target Compound (E)-1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one (E)-3-(4-Fluorophenyl)-1-(diazenylphenyl)prop-2-en-1-one
Melting Point Not reported 141–145°C Not reported
Solubility Moderate (polar solvents) Low (organic solvents) High (due to azo groups)
Dipole Moment (DFT) Estimated high 6.2 Debye 5.8 Debye

Key Observations :

  • The target’s dihydroxyphenyl group likely increases polarity and water solubility compared to halogenated analogs .
  • Bromine and trifluoromethyl groups reduce solubility but enhance stability and lipophilicity .
Electronic and Optical Properties

DFT studies on chalcone derivatives highlight the impact of substituents:

  • NLO Properties : The target’s dihydroxyphenyl group may increase hyperpolarizability (β) compared to urea (β = 0.65 × 10⁻³⁰ esu) due to strong electron donation .
  • HOMO-LUMO Gap : Estimated at ~3.5 eV for the target (vs. 3.2 eV for naphthalene analogs ), suggesting tunable optoelectronic applications.
Crystallographic Insights
  • Packing Motifs: Chalcones with hydroxyl or nitro groups form hydrogen-bonded 2D planes (e.g., C—H⋯O interactions in ), whereas dimethylamino groups may favor C—H⋯N packing, influencing crystal stability .
  • Cell Parameters : Triclinic systems (e.g., a = 7.26 Å, V = 747.2 ų for a dichlorothienyl analog ) suggest similar lattice dimensions for the target compound.

Biological Activity

1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, commonly known as Kurarinone, is an organic compound with significant biological activities. Its unique structure, featuring a dihydroxyphenyl group and a dimethylamino moiety, has drawn attention in pharmacological research. This article explores the biological activity of Kurarinone, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₁H₁₃N₁O₃
  • Molar Mass : 207.23 g/mol
  • CAS Number : 2027562-77-0

Kurarinone's structure allows for diverse interactions within biological systems, enhancing its biological activity profile.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-oneContains a pyridine ringPotential antimicrobial and anticancer properties
3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-oneHydroxy group on phenylExhibits different biological activities compared to Kurarinone
4-HydroxychalconeSimple chalcone structureKnown for its antioxidant properties but lacks the dimethylamino group

Antimicrobial Activity

Kurarinone exhibits notable antibacterial properties. In studies comparing various flavonoids, it was found that compounds similar to Kurarinone outperformed traditional antibiotics against MRSA (Methicillin-resistant Staphylococcus aureus), achieving minimum inhibitory concentrations (MICs) as low as 0.5–2.0 μg/mL . The presence of hydroxyl groups in the structure is critical for enhancing antibacterial efficacy.

Antioxidant Properties

The compound has been shown to possess antioxidant activities that can mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders . The antioxidant capacity of Kurarinone may be attributed to its ability to scavenge free radicals effectively.

Research indicates that Kurarinone interacts with various cellular pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .
  • Cell Cycle Arrest : Studies have reported that Kurarinone can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Molecular Docking Studies : Molecular docking simulations reveal that Kurarinone can bind effectively to target proteins involved in viral replication, suggesting potential antiviral applications .

Study on Antimicrobial Efficacy

In a comparative study published in MDPI, Kurarinone and structurally related flavonoids demonstrated superior antibacterial activity against MRSA strains compared to conventional antibiotics. The study highlighted the importance of specific structural features such as hydroxylation at certain positions on the phenolic rings for enhanced antibacterial effects .

Research on Antioxidant Activity

A study focusing on the antioxidant properties of Kurarinone showed significant protective effects against oxidative stress-induced cellular damage in vitro. The results indicated that treatment with Kurarinone reduced markers of oxidative stress and improved cell viability under conditions mimicking oxidative damage .

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, and how do reaction parameters influence yield?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde in the presence of a base (e.g., NaOH or KOH). For example, details a similar enone synthesis using ethanol as a solvent under reflux, achieving yields >70% after recrystallization. Key parameters include:

  • Solvent polarity : Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding, enhancing reaction rates .
  • Catalyst selection : Strong bases (e.g., NaOH) favor enolate formation, but milder bases (e.g., pyrrolidine) may reduce side reactions.
  • Temperature control : Reflux (~78°C for ethanol) ensures sufficient energy for ketone-aldehyde coupling while avoiding decomposition.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product .

Advanced: How can density functional theory (DFT) and atoms-in-molecules (AIM) analysis elucidate the electronic structure and intramolecular interactions of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) can map the compound’s electron density distribution, HOMO-LUMO gaps, and charge transfer dynamics. demonstrates that AIM theory identifies non-covalent interactions (e.g., hydrogen bonds between hydroxyl and carbonyl groups), which stabilize the enone conformation. Researchers should:

  • Optimize molecular geometry using Gaussian or ORCA software.
  • Analyze bond critical points (BCPs) to quantify interaction strengths (e.g., ρ(r) > 0.02 a.u. indicates hydrogen bonding) .
  • Compare theoretical IR/NMR spectra with experimental data to validate computational models .

Basic: What spectroscopic markers are diagnostic for confirming the structure of this compound?

Answer:
Key spectral features include:

  • IR : Strong carbonyl stretch (~1640–1680 cm⁻¹) and broad O-H stretches (3200–3500 cm⁻¹) from dihydroxyphenyl groups .
  • ¹H NMR :
    • Two doublets (J ≈ 12–16 Hz) at δ 6.5–7.5 ppm for the α,β-unsaturated enone protons.
    • Singlets for dimethylamino (-N(CH₃)₂) at δ 2.8–3.2 ppm.
    • Aromatic protons (dihydroxyphenyl) as multiplets at δ 6.8–7.2 ppm .
  • ¹³C NMR : Carbonyl carbon at δ 190–200 ppm and enone carbons at δ 120–140 ppm .

Advanced: How can researchers address discrepancies in crystallographic data between this compound and its structural analogs?

Answer:
Variations in crystal packing (e.g., triclinic vs. monoclinic systems) often arise from substituent effects. For example, reports a triclinic (P1) lattice for a dichloro-thienyl analog, whereas highlights β-angle deviations (~79° vs. 90° in simpler enones). To resolve contradictions:

  • Perform single-crystal X-ray diffraction with high-resolution detectors (e.g., CCD or PILATUS).
  • Analyze hydrogen-bonding networks (e.g., O-H···O or C-H···π interactions) that dictate lattice stability.
  • Compare unit cell parameters (a, b, c, α, β, γ) with Cambridge Structural Database entries to identify trends .

Advanced: How do electron-donating substituents (e.g., -OCH₃, -N(CH₃)₂) modulate the compound’s photophysical and biological properties?

Answer:
The dimethylamino group enhances electron delocalization via resonance, red-shifting UV-Vis absorption (λmax ≈ 350–400 nm) compared to non-substituted analogs. shows methoxy groups increase lipophilicity (logP ≈ 2.5), improving membrane permeability in bioassays. To assess substituent effects:

  • Conduct time-dependent DFT (TD-DFT) to predict absorption/emission spectra.
  • Perform radical scavenging assays (e.g., DPPH or ABTS) to quantify antioxidant activity linked to dihydroxyphenyl groups .
  • Compare IC₅₀ values in enzyme inhibition studies (e.g., tyrosine kinase or COX-2) with substituent-varied analogs .

Basic: What purification challenges arise during synthesis, and how can they be mitigated?

Answer:
Common issues include:

  • Byproduct formation : Aldol side products due to excess aldehyde. Mitigate via stoichiometric control (1:1 ketone:aldehyde ratio) .
  • Polar impurities : Use gradient elution in column chromatography (e.g., 10% → 50% ethyl acetate in hexane) to separate polar hydroxylated byproducts.
  • Low solubility : Recrystallize from ethanol/water (4:1 v/v) at 4°C to enhance yield .

Advanced: What mechanistic insights exist for this compound’s potential as a radical scavenger?

Answer:
The dihydroxyphenyl group donates hydrogen atoms to neutralize radicals (e.g., •OH or DPPH). suggests a two-step mechanism:

H-atom transfer : O-H bond cleavage forms a stabilized phenoxyl radical.

Electron delocalization : Resonance across the enone system dissipates radical energy.
Validate via:

  • Electron paramagnetic resonance (EPR) to detect radical intermediates.
  • Kinetic studies (Arrhenius plots) to determine activation energy for H-atom transfer .

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